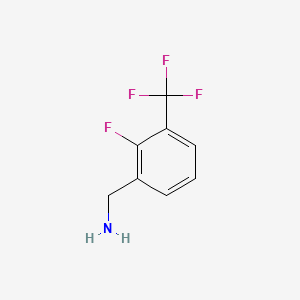
2-フルオロ-3-(トリフルオロメチル)ベンジルアミン
概要
説明
2-Fluoro-3-(trifluoromethyl)benzylamine is a fluorinated aromatic compound that is of interest in various fields of chemistry, including medicinal chemistry and synthesis. The presence of fluorine atoms in organic molecules can significantly alter their properties, such as stability, lipophilicity, bioavailability, and biopotency, making them valuable in drug design and agrochemicals .
Synthesis Analysis
The synthesis of fluorinated compounds, such as 2-Fluoro-3-(trifluoromethyl)benzylamine, can be achieved through various methods. One approach involves the Pd(OTf)2 x 2 H2O-catalyzed ortho-fluorination of triflamide-protected benzylamines, using N-fluoro-2,4,6-trimethylpyridinium triflate as the fluorine source and NMP as a promoter . Another method includes the reaction of benzylamine with triethylene glycol di(trifluoromethanesulfonate) to obtain fluorinated morpholin-3-ones, which may be related to the synthesis of benzylamine derivatives .
Molecular Structure Analysis
The molecular structure of fluorinated compounds like 2-Fluoro-3-(trifluoromethyl)benzylamine is influenced by the presence of fluorine atoms. These atoms can engage in various intermolecular interactions, such as hydrogen bonding and the "fluorous effect," which involves C-F...F-C contacts in the crystalline lattice. The trifluoromethyl group, in particular, can introduce conformational flexibility and rotational disorder in crystalline solids .
Chemical Reactions Analysis
Fluorinated compounds participate in a range of chemical reactions. Trifluoromethyl benzoate, for example, can be used for trifluoromethoxylation reactions, which may be relevant for the functionalization of benzylamine derivatives . Additionally, benzyltrifluoromethyl selenide serves as a reagent for electrophilic trifluoromethylselenolation, indicating the versatility of fluorinated benzyl compounds in chemical transformations .
Physical and Chemical Properties Analysis
The physical and chemical properties of 2-Fluoro-3-(trifluoromethyl)benzylamine are influenced by its fluorinated structure. The presence of fluorine atoms can increase the compound's lipophilicity and stability. Fluorinated polyimides, for instance, exhibit excellent thermal stability, low moisture absorption, and high hygrothermal stability, which may be indicative of the properties of other fluorinated aromatic compounds . Furthermore, the introduction of fluorine atoms can enhance the bioactivity of a molecule compared to its non-fluorinated counterparts .
科学的研究の応用
化学合成
2-フルオロ-3-(トリフルオロメチル)ベンジルアミンは、さまざまな複雑な分子の合成におけるビルディングブロックとして使用できます。 そのユニークな構造には、フッ素原子とトリフルオロメチル基の両方が含まれており、得られる化合物に望ましい特性を与える可能性があります .
6-置換プリンの調製
この化合物は、6-置換プリンの調製に使用されてきました . プリンは、DNAやRNAなど、多くの重要な生体分子の一部である生物学的に重要な化合物です。
材料科学
材料科学では、この化合物は、独自の特性を持つ新しい材料の開発に潜在的に使用できます。 フッ素とトリフルオロメチル基の存在は、得られる材料の物理的および化学的特性に影響を与える可能性があります .
クロマトグラフィー
クロマトグラフィーでは、2-フルオロ-3-(トリフルオロメチル)ベンジルアミンは、固定相または移動相の成分として潜在的に使用できます .
分析化学
分析化学では、この化合物は、試薬または較正のための標準として使用できます .
安全性と取扱いの研究
この化合物の安全性と取扱いの研究も重要な研究分野です。 安全データシートによると、この化合物は、重度の皮膚や目の損傷を引き起こす可燃性液体として分類されており、呼吸器の刺激を引き起こす可能性があります .
Safety and Hazards
The safety data sheet suggests that this chemical is considered hazardous by the 2012 OSHA Hazard Communication Standard (29 CFR 1910.1200). It has been associated with acute oral toxicity, skin corrosion/irritation, serious eye damage/eye irritation, and specific target organ toxicity (single exposure). The target organs affected are primarily the respiratory system .
作用機序
Target of Action
It’s noted that compounds with a -cf3 group have shown improved drug potency toward enzymes like reverse transcriptase .
Mode of Action
It’s suggested that the presence of a -cf3 group in a molecule can enhance its interaction with target proteins, potentially through key hydrogen bonding .
Biochemical Pathways
It’s known that molecules with a -cf3 group can influence the pka of cyclic carbamates, which could impact various biochemical pathways .
Pharmacokinetics
The compound has a molecular weight of 19314 , which could influence its bioavailability.
Result of Action
Compounds with a -cf3 group have been associated with improved drug potency .
Action Environment
Environmental factors can influence the action, efficacy, and stability of 2-Fluoro-3-(trifluoromethyl)benzylamine. For instance, it’s recommended to store the compound in a well-ventilated place and keep it away from heat, sparks, open flames, and hot surfaces .
生化学分析
Biochemical Properties
2-Fluoro-3-(trifluoromethyl)benzylamine plays a significant role in biochemical reactions, particularly in the context of enzyme interactions. This compound is known to interact with various enzymes, proteins, and other biomolecules. For instance, it has been observed to inhibit certain enzymes by binding to their active sites, thereby preventing substrate binding and subsequent catalytic activity. The nature of these interactions is primarily based on the compound’s ability to form hydrogen bonds and hydrophobic interactions with the target biomolecules .
Cellular Effects
The effects of 2-Fluoro-3-(trifluoromethyl)benzylamine on cellular processes are profound. This compound influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For example, it has been shown to alter the expression of specific genes involved in metabolic pathways, leading to changes in cellular metabolism. Additionally, 2-Fluoro-3-(trifluoromethyl)benzylamine can impact cell signaling pathways by interacting with key signaling proteins, thereby affecting downstream cellular responses .
Molecular Mechanism
The molecular mechanism of action of 2-Fluoro-3-(trifluoromethyl)benzylamine involves its binding interactions with biomolecules. This compound can inhibit or activate enzymes by binding to their active or allosteric sites. For instance, it may inhibit an enzyme by forming a stable complex with its active site, preventing substrate access and subsequent catalytic activity. Additionally, 2-Fluoro-3-(trifluoromethyl)benzylamine can modulate gene expression by interacting with transcription factors or other regulatory proteins, leading to changes in the transcriptional activity of specific genes .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 2-Fluoro-3-(trifluoromethyl)benzylamine can change over time. This compound exhibits stability under standard laboratory conditions, but it may degrade over extended periods or under specific conditions such as exposure to light or heat. Long-term studies have shown that 2-Fluoro-3-(trifluoromethyl)benzylamine can have sustained effects on cellular function, including prolonged inhibition of enzyme activity and persistent changes in gene expression .
Dosage Effects in Animal Models
The effects of 2-Fluoro-3-(trifluoromethyl)benzylamine vary with different dosages in animal models. At low doses, this compound may exhibit minimal effects, while higher doses can lead to significant biochemical and physiological changes. For instance, threshold effects have been observed where a certain dosage is required to elicit a measurable response. At high doses, 2-Fluoro-3-(trifluoromethyl)benzylamine may exhibit toxic or adverse effects, including cellular damage and disruption of normal metabolic processes .
Metabolic Pathways
2-Fluoro-3-(trifluoromethyl)benzylamine is involved in various metabolic pathways. It interacts with enzymes and cofactors that facilitate its metabolism and subsequent elimination from the body. This compound can affect metabolic flux by altering the activity of key enzymes involved in metabolic pathways, leading to changes in metabolite levels. For example, it may inhibit an enzyme involved in a specific metabolic pathway, resulting in the accumulation or depletion of certain metabolites .
Transport and Distribution
The transport and distribution of 2-Fluoro-3-(trifluoromethyl)benzylamine within cells and tissues are mediated by specific transporters and binding proteins. This compound can be actively transported across cell membranes by transporter proteins, facilitating its uptake and distribution within cells. Additionally, 2-Fluoro-3-(trifluoromethyl)benzylamine can bind to specific proteins within cells, affecting its localization and accumulation in certain cellular compartments .
Subcellular Localization
The subcellular localization of 2-Fluoro-3-(trifluoromethyl)benzylamine is influenced by targeting signals and post-translational modifications. This compound can be directed to specific cellular compartments or organelles based on its interactions with targeting signals or modifications such as phosphorylation. The subcellular localization of 2-Fluoro-3-(trifluoromethyl)benzylamine can impact its activity and function, as it may interact with different biomolecules depending on its localization within the cell .
特性
IUPAC Name |
[2-fluoro-3-(trifluoromethyl)phenyl]methanamine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H7F4N/c9-7-5(4-13)2-1-3-6(7)8(10,11)12/h1-3H,4,13H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PQUYJDPJHOSOTN-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C(=C1)C(F)(F)F)F)CN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H7F4N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30372146 | |
| Record name | 2-fluoro-3-trifluoromethylbenzylamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30372146 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
193.14 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
239135-49-0 | |
| Record name | 2-fluoro-3-trifluoromethylbenzylamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30372146 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 239135-49-0 | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。







![2,8-Dimethylimidazo[1,2-a]pyridine-3-carbaldehyde](/img/structure/B1302056.png)
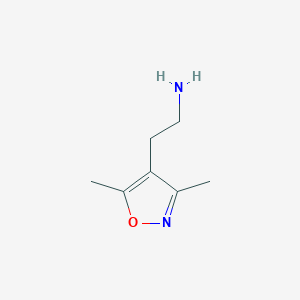
![1-[1-(2,4-Dimethyl-phenyl)-ethyl]-piperazine](/img/structure/B1302059.png)
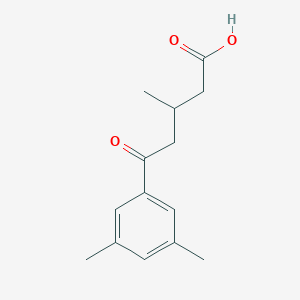
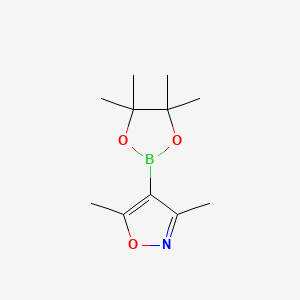
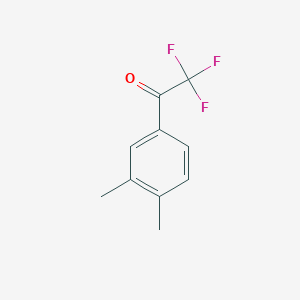
![2-[(2-Methoxyphenyl)methyl]-1,3-dioxolane](/img/structure/B1302067.png)
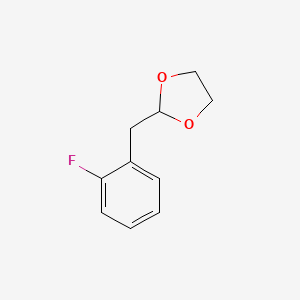
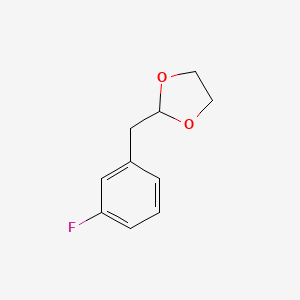
![2-[(4-Methylphenyl)methyl]-1,3-dioxolane](/img/structure/B1302071.png)